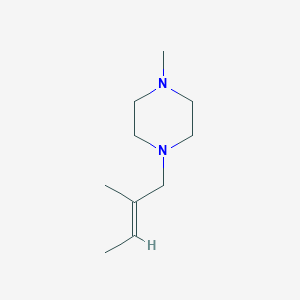![molecular formula C14H10N4O2S B5794990 4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)
4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a benzoic acid moiety.
Mecanismo De Acción
The mechanism of action of MPB is not fully understood, but it is believed to act as a thiol-reactive compound. MPB has been shown to react with cysteine residues in proteins, which can lead to changes in protein function and activity. Additionally, MPB has been shown to inhibit the activity of specific enzymes, such as caspases and proteases.
Biochemical and Physiological Effects:
MPB has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPB can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain fungal and bacterial strains. MPB has also been shown to alter the activity of specific enzymes and proteins, which can affect cellular processes such as signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPB in lab experiments is its versatility. MPB can be used in a wide range of applications, from medicinal chemistry to materials science. Additionally, MPB is a relatively stable compound that can be easily synthesized in the lab. However, one limitation of using MPB is its potential toxicity. MPB has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MPB. One area of interest is the development of novel MPB-based compounds with improved efficacy and specificity for certain applications. Additionally, further studies are needed to fully understand the mechanism of action of MPB and its effects on cellular processes. Finally, the potential use of MPB in clinical applications, such as cancer therapy, warrants further investigation.
Métodos De Síntesis
The synthesis of MPB involves a multi-step process that includes the reaction of 4-bromo-1,2-phenylenediamine with sodium azide to form 4-azido-1,2-phenylenediamine. This intermediate is then reacted with 4-pyridinylboronic acid to form 4-(4-pyridinyl)-1,2-phenylenediamine. Finally, the reaction of this intermediate with 2-chloro-5-mercaptobenzoic acid leads to the formation of MPB.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MPB has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, MPB has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, MPB has been utilized as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
4-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-13(20)10-1-3-11(4-2-10)18-12(16-17-14(18)21)9-5-7-15-8-6-9/h1-8H,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOKJRJYGYKEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)





![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)
![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)
